Bractoppin
Overview
Description
Bractoppin is a benzimidazole derivative that acts as a selective small-molecule inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT domain. This compound has garnered significant attention due to its ability to interrupt BRCA1-dependent cellular signaling, particularly in response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bractoppin is synthesized through a series of chemical reactions involving benzimidazole derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Bractoppin primarily undergoes substitution reactions, where various substituents are introduced to the benzimidazole core to enhance its activity. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzimidazole precursors, phosphopeptide substrates, and various organic solvents. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its high binding affinity and selectivity for the BRCA1 tandem BRCT domain .
Scientific Research Applications
Bractoppin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Bractoppin exerts its effects by selectively inhibiting the recognition of phosphopeptide substrates by the BRCA1 tandem BRCT domain. This inhibition prevents the recruitment of BRCA1 to sites of DNA damage, thereby interrupting BRCA1-dependent cellular signaling pathways. The compound engages specific residues within the BRCA1 tandem BRCT domain, blocking the phosphopeptide-binding site and preventing substrate binding .
Comparison with Similar Compounds
- Benzimidazole derivatives targeting phosphopeptide recognition
- Other small-molecule inhibitors of the BRCA1 tandem BRCT domain
Bractoppin’s unique binding mode and high selectivity make it a valuable tool for studying BRCA1-dependent cellular processes and developing targeted therapies.
Biological Activity
Bractoppin is a benzimidazole compound that has emerged as a significant inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT (tBRCT) domain, which plays a crucial role in DNA damage response and repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and potential therapeutic applications based on recent research findings.
This compound selectively inhibits the binding of phosphopeptides to the BRCA1 tBRCT domain, which is essential for mediating cellular responses to DNA damage. The compound demonstrates nanomolar potency in displacing cognate phosphopeptide substrates, such as BACH1, from the BRCA1 tBRCT domain. This inhibition interrupts critical signaling pathways involved in DNA repair processes.
Key Findings:
- Binding Affinity : this compound has a dissociation constant (Kd) of approximately 0.38 µM when binding to the wild-type BRCA1 tBRCT and 0.31 µM for the M1775R mutant, indicating its effectiveness against certain cancer-associated mutations .
- Structural Interactions : The binding mode of this compound involves favorable hydrophobic interactions and T-shaped pi-pi stacking with specific residues in the tBRCT domain, particularly Phe1662 .
Structural Features
The structural characteristics of this compound contribute significantly to its biological activity. The compound's design allows it to engage with key residues within the BRCA1 tBRCT domain that are responsible for recognizing phosphorylated serine residues in target peptides.
Structural Component | Role |
---|---|
Benzimidazole Core | Central scaffold providing structural stability and interaction capability |
Hydrophobic Pocket | Facilitates binding through hydrophobic interactions with tBRCT residues |
piperazine Ring | Enhances solubility and cellular permeability |
In Vitro Studies
This compound has been extensively studied in vitro, revealing its ability to inhibit substrate recognition and disrupt BRCA1-mediated cellular responses to DNA damage. Key studies have demonstrated that:
- Inhibition of G2 Arrest : this compound effectively abrogates G2 arrest induced by DNA damage, allowing for continued cell cycle progression .
- Impact on RAD51 Recruitment : The compound diminishes BRCA1 recruitment to sites of DNA breaks, thereby reducing RAD51 assembly, which is vital for homologous recombination repair .
Case Studies
Recent case studies have illustrated this compound's potential in clinical applications, particularly in ovarian cancer treatment:
- Ovarian Tumor Organoids : In a study involving serous borderline ovarian tumors, this compound was shown to promote apoptosis and inhibit both homologous recombination and non-homologous end joining repair pathways in tumor cells . This suggests its utility as a therapeutic agent in managing recurrent ovarian tumors.
Properties
Molecular Formula |
C25H23FN4O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |
InChI Key |
UHDGSNOZRAAGIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bractoppin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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